
N-(4-(furan-2-yl)thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide
Overview
Description
“N-(4-(furan-2-yl)thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide” is a complex organic compound that contains several functional groups including a furan ring, a thiazole ring, a thiazepane ring, and a carboxamide group . These functional groups suggest that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan, thiazole, and thiazepane rings, along with the carboxamide group . These groups would likely contribute to the overall shape and electronic structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the furan, thiazole, and carboxamide groups . These groups could affect properties such as solubility, melting point, and reactivity .Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Furan-containing compounds are known for their remarkable therapeutic efficacy . The compound’s interaction with its targets could lead to changes at the molecular level, affecting cellular processes and functions.
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways, influencing a wide range of biological processes .
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics , suggesting that this compound could have similar effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-(furan-2-yl)thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide in lab experiments is its potential applications in various fields such as medicine and agriculture. The compound has been found to have anticancer, antibacterial, antifungal, insecticidal, and herbicidal properties.
One of the limitations of using the compound in lab experiments is its potential toxicity to non-target organisms. Studies have shown that the compound is toxic to various insect pests, but it may also be toxic to beneficial insects such as bees and butterflies.
Future Directions
There are several future directions for research on N-(4-(furan-2-yl)thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide. One direction is to investigate the compound's potential applications in medicine. Further studies are needed to determine the compound's efficacy and safety in treating various types of cancer.
Another direction is to investigate the compound's potential applications in agriculture. Further studies are needed to determine the compound's efficacy and safety as an insecticide and herbicide.
Conclusion:
This compound is a compound that has potential applications in various fields such as medicine and agriculture. The compound has been found to have anticancer, antibacterial, antifungal, insecticidal, and herbicidal properties. Further studies are needed to determine the compound's efficacy and safety in treating various types of cancer and as an insecticide and herbicide.
Scientific Research Applications
N-(4-(furan-2-yl)thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide has potential applications in various fields such as medicine and agriculture. In medicine, the compound has been found to have anticancer properties. Studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis. The compound has also been found to have antibacterial and antifungal properties.
In agriculture, the compound has been found to have insecticidal properties. Studies have shown that the compound is toxic to various insect pests such as aphids, thrips, and whiteflies. The compound has also been found to have herbicidal properties.
properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxo-1,4-thiazepane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c17-11-3-5-20-6-9(14-11)12(18)16-13-15-8(7-21-13)10-2-1-4-19-10/h1-2,4,7,9H,3,5-6H2,(H,14,17)(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAQAPCSEWBNEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NC2=NC(=CS2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



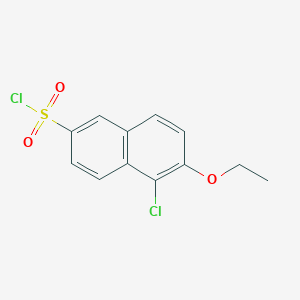
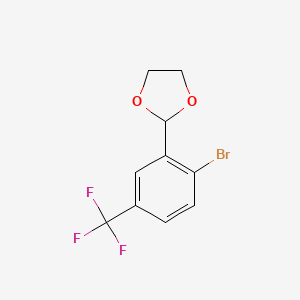

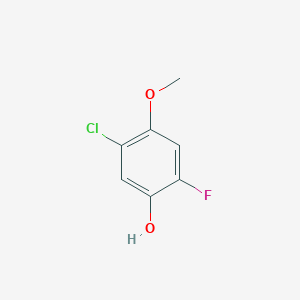
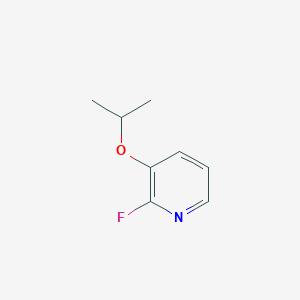
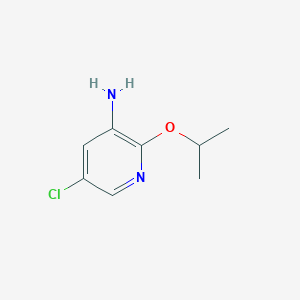

![2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B3237841.png)
![tert-Butyl 1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B3237844.png)
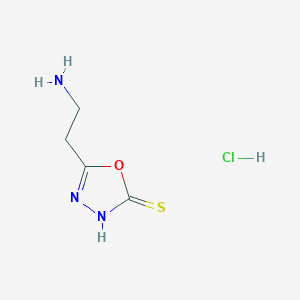

![3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1,4-thiazepan-5-one](/img/structure/B3237876.png)
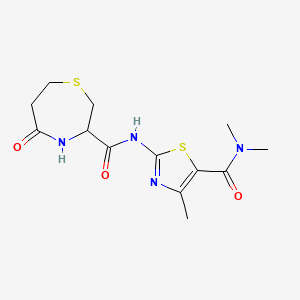
![2-(1-methyl-1H-indol-3-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B3237886.png)